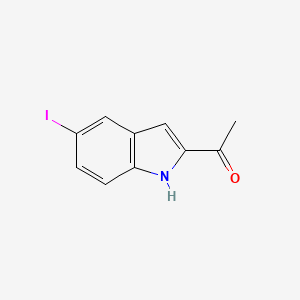![molecular formula C14H19ClN2O2 B13681923 Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridyl group attached to a piperidine ring, which is further connected to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with piperidine, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but lacks the piperidine ring.
Methyl 2-pyridylacetate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate: Similar ester with a pyrimidinyl group instead of a pyridyl group.
Uniqueness
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is unique due to the presence of both the piperidine and pyridyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
ethyl 2-[4-(6-chloropyridin-2-yl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-17-8-6-11(7-9-17)12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3 |
Clé InChI |
ARHGUWASVXEVPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCC(CC1)C2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



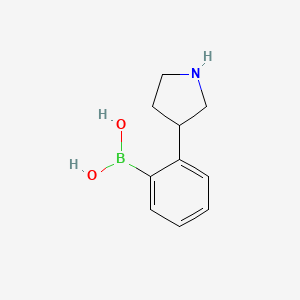


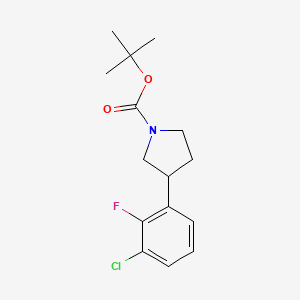

![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
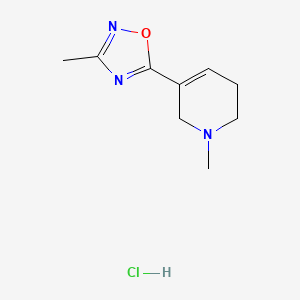

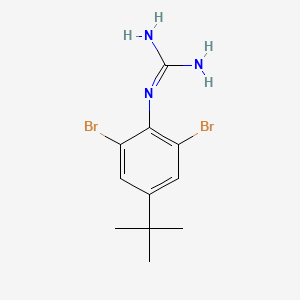
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)

